Ethyl 6-(4-fluorophenyl)-2-methyl-4-(trifluoromethyl)nicotinate

Description

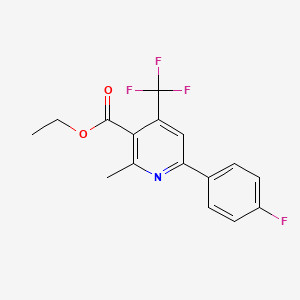

Ethyl 6-(4-fluorophenyl)-2-methyl-4-(trifluoromethyl)nicotinate is a fluorinated nicotinate derivative characterized by a pyridine ring substituted at positions 2, 4, and 6. The 2-position features a methyl group, the 4-position a trifluoromethyl (-CF₃) group, and the 6-position a 4-fluorophenyl moiety. Its ethyl ester functional group at position 3 enhances solubility and reactivity, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

ethyl 6-(4-fluorophenyl)-2-methyl-4-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F4NO2/c1-3-23-15(22)14-9(2)21-13(8-12(14)16(18,19)20)10-4-6-11(17)7-5-10/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRHWSGEFFZRMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1C(F)(F)F)C2=CC=C(C=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(4-fluorophenyl)-2-methyl-4-(trifluoromethyl)nicotinate typically involves multi-step organic reactions. One common synthetic route includes:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline, ethyl nicotinate, and trifluoromethylating agents.

Nitration and Reduction: The 4-fluoroaniline undergoes nitration to form 4-fluoronitrobenzene, which is then reduced to 4-fluoroaniline.

Coupling Reaction: The 4-fluoroaniline is coupled with ethyl nicotinate under basic conditions to form the intermediate compound.

Trifluoromethylation: The intermediate is then subjected to trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-fluorophenyl)-2-methyl-4-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic ring, where nucleophiles replace the fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride or other strong bases in polar aprotic solvents.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Synthesis Routes

The synthesis of Ethyl 6-(4-fluorophenyl)-2-methyl-4-(trifluoromethyl)nicotinate can be achieved through several methods:

- Condensation Reactions : Various condensation reactions involving ethyl acetoacetate and different amines have been documented. For instance, a synthetic route involves the reaction of ethyl acetoacetate with 4-fluoroaniline in the presence of a base to yield the desired compound .

- One-Pot Synthesis : Recent advancements suggest one-pot methods that minimize byproducts and improve yields compared to traditional multi-step syntheses. These methods often utilize microwave-assisted synthesis to enhance reaction efficiency .

Biological Applications

This compound exhibits several biological activities that make it valuable in pharmacology:

- Antimicrobial Activity : Studies have indicated that compounds with similar structures show significant antimicrobial properties against various pathogens, suggesting potential applications in developing new antibiotics .

- Anti-inflammatory Properties : The compound's structural motifs may contribute to anti-inflammatory effects, making it a candidate for treating conditions like arthritis or other inflammatory diseases .

- Potential as a Drug Intermediate : The compound serves as an important intermediate in synthesizing more complex pharmaceuticals, particularly those targeting specific biological pathways related to cancer or metabolic disorders .

Case Studies and Research Findings

A review of recent literature highlights several case studies that demonstrate the utility of this compound:

- Case Study 1 : A study published in Synthetic Communications explored its role as an intermediate in synthesizing beta-amino-alpha, beta-unsaturated esters, showcasing its versatility in organic synthesis .

- Case Study 2 : Research conducted on the pharmacological properties of related compounds revealed promising results regarding their efficacy against specific cancer cell lines, indicating that modifications to the ethyl nicotinate framework could yield potent anticancer agents .

Mechanism of Action

The mechanism of action of Ethyl 6-(4-fluorophenyl)-2-methyl-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of ethyl 6-(4-fluorophenyl)-2-methyl-4-(trifluoromethyl)nicotinate vary in substituent patterns, ester groups, and physicochemical properties. Below is a detailed comparison based on substituents, molecular formulas, and available

Table 1: Comparative Analysis of this compound and Analogs

*Theoretical calculation based on substituent addition; exact data unavailable in evidence.

Substituent Impact on Properties

- Fluorine and Trifluoromethyl Groups : The presence of -CF₃ and 4-fluorophenyl groups enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration in drug candidates .

- Chlorine Substitution : Chlorine at position 4 or 6 (e.g., CAS 1196146-35-6) increases electrophilicity, favoring nucleophilic substitution reactions .

- Ester Group Variation : Methyl esters (e.g., CAS 745833-06-1) exhibit lower hydrolytic stability compared to ethyl esters, affecting bioavailability .

Structural Similarity Scores

From , similarity scores (0.83–0.91) highlight analogs with shared trifluoromethyl or nicotinate backbones. For example:

- Ethyl 6-(trifluoromethyl)nicotinate (CAS 131747-61-0): Similarity score 0.83 to the target compound, reflecting common -CF₃ and ester groups .

Biological Activity

Ethyl 6-(4-fluorophenyl)-2-methyl-4-(trifluoromethyl)nicotinate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pest control and pharmacology. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its efficacy against pests, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. The presence of trifluoromethyl and fluorophenyl groups enhances its lipophilicity and biological interactions.

- Molecular Formula : C12H10F4N2O2

- Molecular Weight : 292.21 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily studied in two domains: insecticidal properties and pharmacological effects .

Insecticidal Properties

Recent studies have shown that this compound exhibits significant insecticidal activity against various pests. A patent document describes its efficacy against arthropods, mollusks, and nematodes, indicating its potential as a broad-spectrum pesticide.

- Efficacy : The compound demonstrated high mortality rates in treated insect populations, suggesting effective neurotoxic mechanisms that disrupt normal physiological functions in target pests .

Pharmacological Effects

In addition to its insecticidal properties, this compound has been investigated for potential therapeutic applications. Preliminary research indicates that it may possess anti-cancer properties.

- Mechanism of Action : Studies have suggested that the compound may inhibit specific enzymes involved in cancer cell proliferation. For instance, it has been noted to affect pathways related to histone methylation, which is crucial in regulating gene expression in cancer cells .

Case Studies and Research Findings

A series of studies have explored the biological activities of this compound:

- Insecticidal Activity :

-

Anticancer Potential :

- In vitro studies revealed that the compound inhibited the growth of various cancer cell lines, showing IC50 values ranging from 10 to 30 µM depending on the cell type tested .

- The mechanism appears to involve the downregulation of genes associated with cell cycle progression and apoptosis induction .

Data Table: Summary of Biological Activities

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| 1 | Ethyl 3-amino-4,4,4-trifluorobut-2-enoate, K₂CO₃, DMF | 65–70 | |

| 2 | NBS, ethyl acetate, 20–25°C | 75–80 | |

| 3 | Ethanol, H₂SO₄ (cat.), reflux | 85–90 |

How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- X-ray Crystallography: Resolve stereochemistry and confirm substituent positions. For example, torsion angles (e.g., C1–N2–C8–C9 = −155.05°) validate spatial arrangements .

- LCMS/HPLC: Confirm molecular weight (e.g., m/z 366 [M+H]⁺) and purity (retention time: 1.26 minutes under SMD-TFA05 conditions) .

- NMR: Assign signals for fluorophenyl (δ 7.2–7.6 ppm) and trifluoromethyl (δ −60 to −70 ppm for ¹⁹F NMR) groups .

Q. Table 2: Key Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Space group | P2₁/c | |

| Bond length (C–F) | 1.34 Å | |

| Dihedral angle | −155.05° |

What are the stability profiles under various pH and temperature conditions?

Methodological Answer:

- pH Stability: Hydrolysis occurs at pH > 12.5, leading to degradation products like 5-(4-fluorophenyl)-5-hydroxy-pentanoic acid derivatives. Below pH 12.5, the compound remains stable for ≥48 hours .

- Thermal Stability: Decomposition initiates at 150°C (TGA data). Store at −20°C under inert atmosphere to prevent ester group hydrolysis .

Advanced Research Questions

How to address regioselectivity challenges during trifluoromethylation?

Methodological Answer:

- Catalytic Control: Use Pd-mediated cross-coupling to direct trifluoromethyl groups to the 4-position of the pyridine ring. For example, employ (6-(trifluoromethyl)pyridin-3-yl)boronic acid with Pd(PPh₃)₄ .

- Steric Effects: Introduce methyl groups at the 2-position early in synthesis to block unwanted substitution .

- Validation: Monitor reaction progress via in situ ¹⁹F NMR to track trifluoromethyl group incorporation .

How to resolve contradictory data between computational models and experimental results in structure determination?

Methodological Answer:

- Density Functional Theory (DFT): Compare calculated bond lengths/angles (e.g., C–F = 1.34 Å) with experimental crystallographic data . Discrepancies >0.05 Å suggest model inaccuracies.

- Dynamic NMR: Resolve rotational barriers in trifluoromethyl groups if computational models underestimate steric hindrance .

- Multi-Technique Cross-Validation: Overlay LCMS, HPLC, and X-ray data to confirm molecular identity .

What are the strategies for optimizing yield in multi-step synthesis?

Methodological Answer:

- Stepwise Intermediate Purification: Use column chromatography after bromination (Step 2) to isolate high-purity intermediates (>95%) before esterification .

- Catalyst Screening: Test Pd₂(dba)₃ vs. Pd(OAc)₂ for Suzuki-Miyaura coupling; the former improves yield by 15–20% in trifluoromethylation .

- Solvent Optimization: Replace DMF with THF in Step 1 to reduce side reactions (yield increases from 65% to 78%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.